Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-4,7,9b-trimethyl-, (3aalpha,6abeta,9aalpha,9balpha)-
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Overview
Description
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-4,7,9b-trimethyl-, (3aalpha,6abeta,9aalpha,9balpha)- is a complex organic compound with a unique polycyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphtho[1,8-bc]pyran derivatives, including Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-4,7,9b-trimethyl-, (3aalpha,6abeta,9aalpha,9balpha)-, can be achieved through rhodium-catalyzed oxidative coupling of 1-naphthols or other phenolic and alcoholic substrates with alkynes . This method involves the activation of C-H bonds and subsequent annulation to form the polycyclic structure. The reaction conditions typically include the use of rhodium catalysts, such as rhodium(III) complexes, under oxidative conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of rhodium catalysts and oxidative conditions can be optimized for industrial applications, ensuring efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Naphtho(1,8-bc)pyran-2,7-dione derivatives undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted naphtho[1,8-bc]pyran compounds.
Scientific Research Applications
Naphtho(1,8-bc)pyran-2,7-dione derivatives have several scientific research applications:
Chemistry: Used as intermediates in the synthesis of complex organic molecules and as ligands in coordination chemistry.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their therapeutic potential in treating various diseases due to their bioactive properties.
Mechanism of Action
The mechanism of action of naphtho[1,8-bc]pyran-2,7-dione derivatives involves interactions with specific molecular targets and pathways. These compounds can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its functional groups .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-b]pyran derivatives: Similar polycyclic structures with different substitution patterns.
Benzopyran derivatives: Compounds with a benzene ring fused to a pyran ring, exhibiting similar chemical properties.
Chromene derivatives: Compounds with a benzopyran structure, known for their diverse biological activities.
Uniqueness
Naphtho(1,8-bc)pyran-2,7-dione derivatives are unique due to their specific polycyclic structure and the presence of multiple functional groups. This uniqueness imparts distinct chemical and biological properties, making them valuable in various research and industrial applications .
Properties
CAS No. |
104199-03-3 |
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Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
6,10,13-trimethyl-2-oxatricyclo[7.3.1.05,13]trideca-6,10-diene-3,12-dione |
InChI |
InChI=1S/C15H18O3/c1-8-4-5-10-9(2)6-12(16)14-15(10,3)11(8)7-13(17)18-14/h4,6,10-11,14H,5,7H2,1-3H3 |
InChI Key |
FZFJBTWPZYFGNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2C(=CC(=O)C3C2(C1CC(=O)O3)C)C |
Origin of Product |
United States |
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